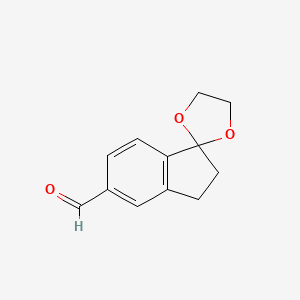

5-Formyl-indan-1-one 1,2-ethanediol ketal

Description

Structure

3D Structure

Properties

IUPAC Name |

spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXCHFBHCGXDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C=C(C=C3)C=O)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908860-66-2 | |

| Record name | 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-5'-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Formyl Indan 1 One 1,2 Ethanediol Ketal

Direct Synthesis Approaches to Ketal Formation

The direct synthesis approach involves the conversion of the ketone in 5-Formyl-indan-1-one to a cyclic ketal using 1,2-ethanediol (B42446) (ethylene glycol). This reaction is a cornerstone of carbonyl chemistry, employed to protect ketones from a variety of reagents.

The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. youtube.comvaia.com The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. vaia.com One of the hydroxyl groups of 1,2-ethanediol then acts as a nucleophile, attacking the activated carbonyl carbon. vaia.com

Following the initial attack, a proton transfer occurs, leading to the formation of a hemiacetal intermediate with a protonated hydroxyl group, which is a good leaving group. vaia.com This hydroxyl group is eliminated as a water molecule, facilitated by the lone pair of electrons on the adjacent ether oxygen, resulting in a resonance-stabilized oxonium ion. youtube.com The second hydroxyl group of the 1,2-ethanediol molecule then performs an intramolecular attack on this electrophilic carbon. A final deprotonation step regenerates the acid catalyst and yields the stable, five-membered cyclic ketal. youtube.comvaia.com

Because the reaction is in equilibrium, the removal of water is crucial to drive the reaction toward the formation of the ketal product, in accordance with Le Châtelier's principle. youtube.com A variety of acid catalysts can be employed to facilitate this transformation.

Common Acid Catalysts for Ketalization

| Catalyst | Formula | Typical Conditions |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | Catalytic amount, reflux in benzene (B151609) or toluene (B28343) with water removal. caltech.eduamazonaws.com |

| Sulfuric acid | H₂SO₄ | Strong protic acid, used in catalytic amounts. google.com |

| Hydrogen chloride | HCl | Can be used as a gas or in a solution. google.com |

Optimizing the synthesis of the ketal from 5-Formyl-indan-1-one requires careful control over several reaction parameters to maximize yield and minimize reaction time.

Water Removal: As the reaction produces water, continuous removal is essential to shift the equilibrium towards the product. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent such as benzene or toluene that forms an azeotrope with water. caltech.edu Alternatively, dehydrating agents like molecular sieves can be added directly to the reaction mixture. caltech.edu

Reactant Concentration: An excess of 1,2-ethanediol is often used to favor the forward reaction. amazonaws.comgoogle.com However, a very large excess can sometimes complicate product purification.

Catalyst Choice and Loading: p-Toluenesulfonic acid is a widely used catalyst due to its effectiveness, solid form, and relatively low cost. caltech.eduamazonaws.com The optimal amount is typically a small catalytic quantity (e.g., 0.5–5.0 mol %). amazonaws.com While stronger acids like sulfuric acid are effective, they can sometimes lead to side reactions or degradation of sensitive substrates. google.com Solid acid catalysts, such as acidic ion exchangers, offer the advantage of simplified workup, as they can be removed by simple filtration. google.com

Temperature and Solvent: The reaction is typically performed at the reflux temperature of the solvent (e.g., benzene or toluene) to facilitate the azeotropic removal of water. caltech.edu The choice of solvent is critical; it must be inert to the reaction conditions and effectively form an azeotrope with water.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target ketal is contingent on the efficient preparation of its direct precursor, 5-Formyl-indan-1-one. This involves constructing the bicyclic indanone core and then introducing the aldehyde (formyl) group at the desired position.

The synthesis of the 1-indanone (B140024) skeleton is a well-established area of organic chemistry, with numerous methods available. beilstein-journals.orgnih.gov One of the most common and direct methods is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.net For a 5-substituted indanone, the synthesis would start with a correspondingly substituted benzene derivative.

A general route could involve:

Friedel-Crafts Acylation: Reaction of a suitable benzene precursor with succinic anhydride (B1165640) to form a 3-aroylpropionic acid.

Reduction: Reduction of the ketone in the side chain, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield a 4-arylbutanoic acid.

Intramolecular Cyclization: Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride), followed by an intramolecular Friedel-Crafts acylation to close the five-membered ring and form the indanone core. nih.govresearchgate.net

Alternatively, modern methods using transition metal catalysis have been developed to construct the indanone framework. organic-chemistry.org

Once the indanone ring system is synthesized, the formyl group must be introduced at the C-5 position. This is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. In 1-indanone, the carbonyl group is a deactivating, meta-directing group. However, the fused aliphatic ring acts as a weak activating group. The preferred position for electrophilic substitution in 1-indanone is typically the C-5 position, which is para to the activating alkyl portion and meta to the deactivating carbonyl group.

Standard formylation methods that can be employed include:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and copper(I) chloride to introduce a formyl group onto an aromatic ring.

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid like TiCl₄ or SnCl₄.

The choice of method depends on the stability of the indanone substrate under the specific reaction conditions. Controlling the stoichiometry and reaction conditions is key to achieving selective mono-formylation at the desired C-5 position. d-nb.inforug.nl

Advanced and Emerging Synthetic Routes to Indanone Ketal Derivatives

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. For indanone ketal derivatives, advanced strategies often involve one-pot or tandem reactions that combine multiple synthetic steps, avoiding the isolation of intermediates.

One such advanced method is a palladium-catalyzed cascade reaction. liv.ac.uk For example, a one-pot synthesis of 1-indanones has been developed involving a Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation. liv.ac.uk In this process, ethylene glycol not only serves as the solvent but also acts as a promoter for the cyclization and can simultaneously function as the protecting group, potentially leading directly to the indanone ketal derivative in a single pot. liv.ac.uk This approach represents a significant increase in efficiency over traditional multi-step sequences.

Other emerging routes focus on novel catalytic systems, including rhodium and nickel catalysis, to construct the indanone core from various precursors under mild conditions. organic-chemistry.org These methods offer alternative pathways that may provide access to complex indanone derivatives that are difficult to synthesize using classical methods like Friedel-Crafts reactions. organic-chemistry.orgnih.gov

Transition-Metal Catalyzed Approaches in Indanone Framework Construction

The construction of the 1-indanone core has been significantly advanced through the use of transition-metal catalysis, offering high efficiency and functional group tolerance. researchgate.netrsc.org These methods often involve annulation or cyclization strategies that build the five-membered ring onto an aromatic precursor. researchgate.net Catalysts based on rhodium, palladium, nickel, and ruthenium have been prominent in these transformations. organic-chemistry.orgnih.gov

Rhodium(III)-catalyzed reactions, for instance, can utilize C-H activation to facilitate the cyclization of substrates like sulfoxonium ylides with acrylates, yielding indanone derivatives under mild conditions without the need for an external metal oxidant. researchgate.net Another rhodium-catalyzed approach involves the asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, which provides access to enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org Furthermore, rhodium catalysis enables the ring expansion of 1-indanones through the insertion of ethylene or internal alkynes, leading to the formation of benzocycloheptenones, demonstrating the versatility of these catalysts in modifying the core structure. nih.govrsc.org

Palladium-catalyzed reactions are also a cornerstone in indanone synthesis. Carbonylative cyclization of unsaturated aryl iodides is a powerful method for preparing 1-indanones. organic-chemistry.org A notable one-pot cascade reaction involves a palladium-catalyzed Heck olefination followed by an ethylene glycol-promoted aldol-type annulation. liv.ac.uk This process first installs an enol functionality on an aromatic ring, which then undergoes an intramolecular cyclization. A key feature of this method is that if the final acidic hydrolysis step is omitted, an indanone ketal, specifically the 1,2-ethanediol ketal, can be isolated directly, which is highly relevant for the synthesis of the target compound. liv.ac.uk

Nickel catalysts have proven effective in the reductive cyclization of enones to afford indanones with high enantiomeric induction. organic-chemistry.org This methodology has been applied to the stereoselective synthesis of medically important molecules. organic-chemistry.org Additionally, nickel catalysis can trigger the carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters through the oxidative addition of an activated amide C-N bond, leading to 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

Other transition metals like ruthenium have been used to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, which can form 1-indanone products via a 1,5-hydrogen shift of a metal-vinylidene intermediate. organic-chemistry.org Iron(III) chloride has also been reported to catalyze the carbene/alkyne metathesis of o-alkynylbenzoyl diazoacetates for building the indanone skeleton. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) | C-H Activation / Cyclization | Mild, external oxidant-free conditions. | researchgate.net |

| Palladium(II) Acetate | Heck-Aldol Annulation Cascade | One-pot synthesis; allows direct isolation of indanone ketals. | liv.ac.uk |

| Nickel Complex | Reductive Cyclization of Enones | High enantiomeric induction. | organic-chemistry.org |

| Ruthenium Complex | Cyclization of Ethynylbenzenes | Involves a 1,5-hydrogen shift mechanism. | organic-chemistry.org |

| Iron(III) Chloride | Carbene/Alkyne Metathesis | Effective for constructing the indanone core from diazoacetates. | rsc.org |

Non-Conventional Methodologies for Indanone Derivative Synthesis

In alignment with the principles of green chemistry, non-conventional methodologies have been developed to synthesize 1-indanones, often providing advantages in terms of reaction time, energy efficiency, and environmental impact. nih.govmdpi.com These techniques include the use of microwave irradiation, high-intensity ultrasound, and novel reaction media. nih.govresearchgate.net

Microwave-assisted synthesis has been effectively applied to the intramolecular Friedel-Crafts acylation, a classic method for preparing 1-indanones from 3-arylpropionic acids. mdpi.combeilstein-journals.org The use of microwave heating can dramatically shorten reaction times compared to conventional heating methods. beilstein-journals.org For example, a microwave-assisted Nazarov cyclization of chalcones to yield indanones was completed in 20 minutes, whereas the same reaction required 4 hours under conventional heating. beilstein-journals.org

High-intensity ultrasound is another non-conventional energy source used to promote the synthesis of 1-indanones. nih.gov Like microwaves, ultrasound can enhance reaction rates and yields. The synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been achieved with improved yields and shorter reaction times using an ultrasonic probe as the activation method. acs.org The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids has been successfully carried out using both microwave and ultrasound techniques, allowing for a comparison of their efficiency. nih.govmdpi.com

The choice of solvent and catalyst system also plays a crucial role in the development of greener synthetic routes. Metal triflates, including those of scandium and ytterbium, have been used to catalyze the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives. beilstein-journals.orgnih.gov Microwave-assisted intramolecular Friedel-Crafts acylation has also been performed using metal triflates in triflate-anion-containing ionic liquids, which allows for the catalyst to be recovered and reused. beilstein-journals.org While some traditional methods require harsh conditions like high temperatures in o-chlorobenzene or the use of superacids, these non-conventional approaches offer milder and more sustainable alternatives. mdpi.comnih.gov

| Methodology | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation (MW) | Intramolecular Friedel-Crafts Acylation, Nazarov Cyclization | Significant reduction in reaction time; improved yields. | mdpi.combeilstein-journals.org |

| High-Intensity Ultrasound (US) | Intramolecular Friedel-Crafts Acylation, Knoevenagel Condensation | Shorter reaction times, improved yields, energy efficient. | nih.govacs.org |

| Q-tube™ Reactor | Intramolecular Friedel-Crafts Acylation | Controlled pressure and temperature for efficient reaction. | nih.govresearchgate.net |

| Green Solvents (e.g., Ionic Liquids) | Friedel-Crafts Acylation | Catalyst recovery and reuse, environmentally benign. | beilstein-journals.org |

Reactivity and Transformations of 5 Formyl Indan 1 One 1,2 Ethanediol Ketal

Ketal Stability and Selective Deprotection Strategies

The 1,2-ethanediol (B42446) ketal (also known as a 1,3-dioxolane) is a robust protecting group for the ketone at the 1-position of the indanone core. Its stability under neutral, basic, and mildly oxidative or reductive conditions allows for a wide range of chemical modifications to be performed on the formyl group. organic-chemistry.org However, the selective removal, or deprotection, of the ketal is often a necessary final step to reveal the parent dicarbonyl compound, 5-formyl-indan-1-one.

Acid-Mediated Hydrolysis of the 1,2-Ethanediol Ketal Moiety

The most common and well-established method for the cleavage of ketals is acid-mediated hydrolysis. This reaction is reversible and relies on the principle of Le Châtelier to drive the equilibrium toward the deprotected ketone, typically by using a large excess of water. The mechanism involves protonation of one of the ketal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the ketone and releases 1,2-ethanediol.

A variety of acidic conditions can be employed for this transformation, ranging from strong mineral acids to milder solid-supported acids. The choice of catalyst and conditions depends on the sensitivity of other functional groups within the molecule.

| Acid Catalyst | Solvent System | Typical Conditions | Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Acetone/Water or THF/Water | Room Temperature | Effective but can be too harsh for acid-sensitive substrates. |

| Sulfuric Acid (H₂SO₄) | Dioxane/Water | Room Temperature to mild heating | Strong acid, similar in reactivity to HCl. |

| p-Toluenesulfonic Acid (TsOH) | Acetone/Water | Room Temperature to reflux | Commonly used, milder than mineral acids. |

| Silica Sulfuric Acid | Dichloromethane with wet silica | Heating | A heterogeneous catalyst that simplifies workup through filtration. |

Investigation of Alternative Deprotection Methodologies

While acid hydrolysis is prevalent, the need for milder or more selective methods has driven research into alternative deprotection strategies, particularly for complex molecules with acid-labile functionalities.

Electrochemical Deprotection : An emerging green chemistry approach involves the electrochemical cleavage of ketals under neutral conditions. This method typically uses an electrolyte like lithium perchlorate (B79767) (LiClO₄) in a solvent such as acetonitrile. wikipedia.org The LiClO₄ serves as both the electrolyte and the oxygen source for the newly formed carbonyl group. wikipedia.org This technique avoids the use of strong acids, broadening its applicability.

DTT-Mediated Deprotection : 1,4-Dithiothreitol (DTT) has been shown to be an effective reagent for the cleavage of ketals via an exchange mechanism. Catalyzed by a mild acid like camphorsulfonic acid (CSA), DTT attacks the ketal, leading to the formation of a stable seven-membered dithiepane ring and releasing the desired ketone. libretexts.org This method is particularly mild and has been successfully applied to sensitive substrates like carbohydrates. libretexts.org

| Methodology | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Electrochemical | Lithium Perchlorate (LiClO₄) | Neutral, CH₃CN, electrolysis | Avoids acidic conditions, environmentally friendly. wikipedia.org |

| DTT-Mediated | 1,4-Dithiothreitol (DTT), Camphorsulfonic acid (CSA) | Mildly acidic, CH₂Cl₂ or CH₃CN | Very mild conditions, suitable for sensitive molecules. libretexts.org |

Formyl Group Reactivity and Subsequent Derivatization

With the ketone functionality masked as a stable ketal, the formyl group becomes the primary site for chemical transformation. Its reactivity is characteristic of aromatic aldehydes, allowing for a diverse range of derivatizations.

Electrophilic Character of the Formyl Substituent within the Protected Scaffold

The carbon atom of the formyl group (C=O) is highly electrophilic. This is due to the significant polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, imparting a partial positive charge (δ+) on it. This electrophilicity makes the formyl group susceptible to attack by a wide variety of nucleophiles. youtube.com This fundamental reactivity opens the door to numerous synthetic transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Wittig olefination, Grignard additions, and the formation of imines or cyanohydrins can be selectively performed on the formyl group while the ketal-protected ketone remains inert. youtube.comlibretexts.org

Oxidation Reactions Leading to Carboxylic Acid Derivatives

The formyl group is readily oxidized to the corresponding carboxylic acid. The presence of the hydrogen atom on the carbonyl carbon makes aldehydes particularly easy to oxidize compared to ketones. libretexts.org The stability of the 1,2-ethanediol ketal to many oxidizing agents allows for the clean conversion of the formyl group to a carboxyl group, yielding 1-oxo-indan-5-carboxylic acid 1,2-ethanediol ketal. A number of reagents can accomplish this transformation effectively.

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous base, then acid workup | Powerful oxidant; conditions must be controlled to avoid ketal cleavage. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strongly acidic conditions may lead to simultaneous deprotection of the ketal. |

| Pinnick Oxidation (NaClO₂) | t-BuOH, NaH₂PO₄ buffer | Highly selective for aldehydes, tolerates a wide range of functional groups, including ketals. wikipedia.orgnih.gov |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | A mild, classic test for aldehydes; useful for selective oxidation on a lab scale. libretexts.org |

The Pinnick oxidation is often the method of choice due to its mild conditions and high chemoselectivity, ensuring the ketal protecting group remains intact. wikipedia.orgnih.gov

Reduction Reactions Yielding Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using a variety of reducing agents. The resulting compound is (5-(hydroxymethyl)indan-1-one) 1,2-ethanediol ketal. This transformation is highly efficient due to the greater reactivity of aldehydes compared to ketones towards nucleophilic reducing agents. The ketal group is stable to most common hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect esters, amides, or, importantly, ketals. organic-chemistry.orgsci-hub.se

| Reducing Agent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0°C to Room Temperature | Highly selective for the aldehyde; safe and easy to handle. quizlet.comchegg.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0°C, followed by aqueous workup | Very powerful, less chemoselective. Reduces most carbonyls and esters. Ketal is stable. |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | Methanol or Ethyl Acetate | Effective, but may also reduce other functional groups (e.g., aromatic rings) under harsher conditions. |

The chemoselective reduction with sodium borohydride is a common and reliable method to access the corresponding alcohol derivative, highlighting the utility of the ketal protecting group in directing the reactivity of the molecule. nih.gov

Nucleophilic Addition Reactions at the Formyl Carbonyl Center

The formyl group at the 5-position of the indanone ring, once deprotected from its 1,2-ethanediol ketal form, is susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

One of the most prominent reactions is the Wittig reaction , which converts aldehydes and ketones into alkenes. The reaction involves a triphenyl phosphonium (B103445) ylide, which acts as the nucleophile. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

A closely related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.org Furthermore, the water-soluble phosphate (B84403) byproduct of the HWE reaction is more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

The formyl group can also undergo nucleophilic addition with organometallic reagents , such as Grignard reagents (R-MgX). These strong nucleophiles add to the carbonyl carbon to form, after an acidic workup, secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction of Grignard reagents with nitriles, followed by hydrolysis, can also be employed to synthesize ketones. masterorganicchemistry.com

Furthermore, the formyl group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones, while lithium aluminum hydride is more potent and can also reduce esters and amides. masterorganicchemistry.comchemistrysteps.com Catalytic hydrogenation is another method for the reduction of aldehydes. researchgate.netchemrxiv.orgchaseliquidfuels.orgmdpi.com

Below is a table summarizing potential nucleophilic addition reactions at the deprotected formyl group of 5-formyl-indan-1-one.

| Reaction Name | Nucleophile/Reagent | Product Functional Group | Key Features |

| Wittig Reaction | Triphenyl phosphonium ylide | Alkene | Stereoselectivity depends on ylide stability. wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene | Generally gives the (E)-isomer; easier workup. wikipedia.orgnrochemistry.com |

| Grignard Reaction | Organomagnesium halide (RMgX) | Secondary alcohol | Forms a new carbon-carbon bond. masterorganicchemistry.commasterorganicchemistry.com |

| Reduction | Sodium Borohydride (NaBH₄) | Primary alcohol | Mild and selective for aldehydes/ketones. youtube.commasterorganicchemistry.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary alcohol | Powerful reducing agent. chemistrysteps.com |

| Catalytic Hydrogenation | H₂ / Metal Catalyst | Primary alcohol | "Green" reduction method. researchgate.netchemrxiv.orgchaseliquidfuels.orgmdpi.com |

Substitution Reactions and Broader Functional Group Interconversions on the Indanone Scaffold

The indanone scaffold of 5-Formyl-indan-1-one 1,2-ethanediol ketal can undergo various substitution reactions and functional group interconversions, allowing for further molecular diversification.

Electrophilic aromatic substitution reactions, such as bromination , can introduce halogen atoms onto the aromatic ring. Photochemical bromination of indan-1-one derivatives has been shown to yield various bromo-substituted products, including dibromo and tribromo compounds. tubitak.gov.tr For instance, the bromination of 5-aminoindane and its derivatives using N-bromosuccinimide (NBS) or molecular bromine has been investigated. researchgate.net

The ketone group of the indanone can also be a site for chemical modification. For example, aldol (B89426) condensation reactions can occur at the α-carbon of the ketone, leading to the formation of new carbon-carbon bonds. nih.gov

Furthermore, the functional groups present on the indanone ring can be interconverted. For example, a formyl group can be oxidized to a carboxylic acid. While specific examples for the title compound are not detailed in the provided search results, the conversion of aldehydes to carboxylic acids is a standard transformation in organic synthesis.

The indanone moiety itself is a valuable scaffold found in many biologically active compounds and natural products. nih.govnih.gov Its synthesis and derivatization are of significant interest in medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.net

The following table outlines potential substitution and functional group interconversion reactions on the indanone scaffold.

| Reaction Type | Reagent(s) | Position of Reaction | Resulting Functional Group |

| Electrophilic Bromination | Br₂ / light or NBS | Aromatic Ring | Bromo |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α-carbon to ketone | β-Hydroxy ketone/α,β-Unsaturated ketone |

| Oxidation of Formyl Group | Oxidizing Agent (e.g., KMnO₄, CrO₃) | C-5 Formyl Group | Carboxylic Acid |

Mechanistic Investigations of Reactions Involving 5 Formyl Indan 1 One 1,2 Ethanediol Ketal

Elucidation of the Mechanism of Ketal Formation and Hydrolysis

The formation of 5-Formyl-indan-1-one 1,2-ethanediol (B42446) ketal from 5-formyl-indan-1-one and 1,2-ethanediol, and its subsequent hydrolysis, are classic examples of reversible reactions involving carbonyl groups. These processes are typically catalyzed by acid. nih.govmdpi.com

Ketal Formation: The mechanism of acid-catalyzed ketalization begins with the protonation of the carbonyl oxygen of the indanone, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,2-ethanediol, leading to the formation of a hemiacetal intermediate after deprotonation. youtube.com Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water is assisted by the lone pair of electrons on the adjacent ether oxygen, resulting in a resonance-stabilized oxonium ion. chemistrysteps.com Finally, the second hydroxyl group of the ethanediol attacks the electrophilic carbon of the oxonium ion, and subsequent deprotonation yields the stable five-membered cyclic ketal, 1,2-ethanediol ketal. youtube.com The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the ketal. nih.gov

Hydrolysis: The hydrolysis of the ketal is the reverse of its formation and is also acid-catalyzed. The process is initiated by the protonation of one of the ether oxygens of the ketal ring. chemistrysteps.com This is followed by the cleavage of the carbon-oxygen bond, leading to the opening of the dioxolane ring and the formation of a resonance-stabilized carbocation and a hydroxyl group. A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. ic.ac.uk Deprotonation of this intermediate yields the hemiacetal. The sequence continues with the protonation of the remaining ether oxygen, which is then expelled as an alcohol (in this case, one end of the 1,2-ethanediol tether). The resulting protonated ketone is then deprotonated by water to regenerate the ketone and the acid catalyst. chemistrysteps.com The presence of a large excess of water drives the equilibrium towards the hydrolysis products. chemistrysteps.com

Mechanistic Pathways of Formyl Group Transformations

The formyl group of 5-Formyl-indan-1-one 1,2-ethanediol ketal is a site of rich chemical reactivity, allowing for oxidation, reduction, and various nucleophilic additions.

Detailed Mechanisms of Oxidation Reactions

The oxidation of the formyl group to a carboxylic acid can be achieved through various reagents. A common laboratory method involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The mechanism of oxidation with these reagents typically involves the formation of a hydrate (B1144303) from the aldehyde in the presence of water. This hydrate then reacts with the oxidizing agent. For instance, with chromic acid (H₂CrO₄), the hydrate forms a chromate (B82759) ester. The subsequent step involves the abstraction of the aldehydic hydrogen by a base (such as water), leading to the elimination of a reduced chromium species and the formation of the carboxylic acid.

Recent studies on the oxidation of similar aromatic aldehydes, such as 5-hydroxymethylfurfural, have identified pathways involving intermediates like 2,5-diformylfuran and 5-formyl-2-furancarboxylic acid, suggesting that the oxidation can proceed in a stepwise manner. researchgate.netresearchgate.net The specific pathway and rate-determining step can be influenced by the catalyst and reaction conditions. researchgate.net

Mechanisms of Reduction Reactions, Including Hydride Transfer

The reduction of the formyl group to a primary alcohol is commonly accomplished using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comchadsprep.com The mechanism of these reductions involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. dalalinstitute.com

The polar covalent bond between boron or aluminum and hydrogen provides the source of the hydride. chemistrysteps.com The reaction proceeds via a nucleophilic addition of the hydride to the carbonyl carbon, which breaks the pi bond of the C=O group and forms a tetrahedral alkoxide intermediate. dalalinstitute.com This intermediate is then protonated during an aqueous workup step to yield the primary alcohol. chemistrysteps.com Due to the ketal protecting group on the indanone carbonyl, selective reduction of the formyl group can be achieved. While LiAlH₄ is a more powerful reducing agent, capable of reducing a wider range of functional groups, NaBH₄ is a milder reagent often sufficient for aldehyde reduction and can be used in protic solvents. chemistrysteps.com

| Reducing Agent | Reactivity | Solvent Compatibility |

| Sodium Borohydride (NaBH₄) | Milder, reduces aldehydes and ketones. | Protic and aprotic solvents. |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger, reduces most carbonyl-containing functional groups. | Aprotic solvents only (reacts violently with protic solvents). chemistrysteps.com |

Nucleophilic Addition Mechanisms to the Aldehyde Moiety

The formyl group is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. youtube.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated to give the final addition product, which is an alcohol. youtube.com

A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents), cyanide ions, and enolates (in aldol-type reactions). For instance, in a Grignard reaction, the organometallic compound acts as a source of a carbanion, which is a potent nucleophile that attacks the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to form a secondary alcohol. youtube.com In the case of enolates acting as nucleophiles in a Michael addition, they attack in a 1,4-fashion on α,β-unsaturated carbonyls. youtube.com

Mechanistic Studies of Catalytic Processes

Catalysts play a pivotal role in the efficient and selective transformation of this compound.

Role of Acidic Catalysts in Ketalization Mechanisms

As detailed in section 4.1, acid catalysts are essential for the formation of the 1,2-ethanediol ketal. The catalyst, typically a Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid, functions by protonating the carbonyl oxygen of the indanone. youtube.comnih.gov This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of 1,2-ethanediol. youtube.com

The catalyst is regenerated in the final step of the mechanism, allowing a catalytic amount to facilitate the conversion of a large quantity of the substrate. youtube.com Mechanistic studies on similar systems have shown that the concentration and type of acid catalyst can influence the reaction rate and may also lead to side reactions, such as racemization in chiral systems, under certain conditions. nih.govmdpi.com The choice of catalyst and reaction conditions is therefore critical to ensure high yields and selectivity. mdpi.com

| Catalyst Type | Role in Ketalization |

| Brønsted Acid (e.g., TsOH, H₂SO₄) | Donates a proton to the carbonyl oxygen. nih.gov |

| Lewis Acid (e.g., BF₃·OEt₂) | Coordinates to the carbonyl oxygen, withdrawing electron density. |

Transition-Metal Catalysis Mechanisms in Indanone Derivatization

Transition-metal catalysis offers a powerful toolkit for the functionalization of indanone derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of catalysts based on metals like palladium and rhodium has been particularly fruitful in the derivatization of the indanone framework.

Rhodium-catalyzed reactions, especially those involving C-H activation, have emerged as a prominent strategy for the synthesis of highly functionalized indanones. rsc.orgresearchgate.net In the context of this compound, the aromatic C-H bonds are potential sites for derivatization. The general mechanism for a rhodium(III)-catalyzed C-H activation/annulation cascade typically begins with the coordination of the rhodium catalyst to the substrate. The specific directing group on the substrate plays a crucial role in determining which C-H bond is activated. While the ketal oxygen atoms are not classical directing groups, they may exert electronic effects on the aromatic ring. More likely, a directing group could be introduced, for instance, by converting the formyl group into an imine or another suitable functionality to direct the C-H activation to a specific ortho position.

A plausible catalytic cycle for a rhodium-catalyzed C-H functionalization of an appropriately modified derivative of this compound would involve:

C-H Activation: The rhodium(III) catalyst, often in the form of a complex like [Cp*RhCl2]2, would coordinate to the directing group, followed by the cleavage of a C-H bond to form a rhodacycle intermediate.

Coordination and Insertion: The incoming coupling partner (e.g., an alkyne or alkene) would then coordinate to the rhodium center. This is followed by migratory insertion of the unsaturated partner into the Rh-C bond of the rhodacycle.

Reductive Elimination or other Termination Steps: The final step would involve reductive elimination to form the desired product and regenerate the active rhodium(III) catalyst. Alternatively, other termination pathways like β-hydride elimination or protonolysis might occur depending on the reaction conditions and the nature of the coupling partner.

Palladium-catalyzed cross-coupling reactions are another cornerstone of indanone derivatization. For a substrate like this compound, if the formyl group were replaced by a halide (e.g., bromine), it could readily participate in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. The general palladium-catalyzed cross-coupling cycle involves:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center in a step known as transmetalation. In a Heck reaction, an alkene would undergo migratory insertion into the Pd-C bond.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

The electronic nature of the substituents on the indanone ring can significantly influence the rates and outcomes of these catalytic cycles. The protected formyl group, being electron-withdrawing, would likely facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions involving an aryl halide at that position.

Table 1: Key Intermediates in Plausible Transition-Metal Catalyzed Reactions of a 5-Halo-indan-1-one 1,2-ethanediol ketal

| Reaction Type | Catalyst | Key Intermediate | Description |

| Rh-catalyzed C-H Activation | [Cp*Rh(III)] | Rhodacycle | A five-membered ring formed by C-H activation ortho to a directing group. |

| Pd-catalyzed Suzuki Coupling | Pd(0)/Ligand | Aryl-Pd(II)-Halide | Formed after oxidative addition of the Pd(0) catalyst to the aryl halide. |

| Pd-catalyzed Heck Coupling | Pd(0)/Ligand | Aryl-Pd(II)-Alkyl | Formed after migratory insertion of the alkene into the Aryl-Pd(II) bond. |

Stereochemical and Regiochemical Control in Reactions of Ketalized Indanones

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules derived from this compound. The presence of the dioxolane ring (the 1,2-ethanediol ketal) can exert significant steric and electronic influence on incoming reagents.

For example, in a hypothetical palladium-catalyzed allylic alkylation at the C2 position of a suitable derivative of this compound, the use of a chiral phosphine (B1218219) ligand would be crucial for achieving high enantioselectivity. The stereochemical outcome would depend on the ability of the chiral ligand to effectively differentiate between the two enantiotopic faces of the nucleophile as it attacks the π-allyl palladium intermediate.

Regiochemical Control: Regioselectivity in the derivatization of this compound is primarily concerned with the selective functionalization of the aromatic ring or the indanone core. In transition-metal-catalyzed C-H activation reactions, the regiochemical outcome is largely dictated by the directing group. rsc.org For instance, if the formyl group is converted to an imine, C-H activation would be directed to the C4 and C6 positions. The choice of catalyst and reaction conditions can often be tuned to favor one regioisomer over the other.

In the absence of a strong directing group, the inherent electronic properties of the substituted benzene (B151609) ring will govern the regioselectivity of electrophilic aromatic substitution-type C-H functionalizations. The protected formyl group is an electron-withdrawing group and a meta-director. Therefore, in reactions like palladium-catalyzed direct arylation, functionalization would be expected to occur at the C7 position, which is meta to the formyl group and also sterically accessible.

The regioselectivity of reactions on the indanone nucleus, such as enolate formation and subsequent alkylation at the C2 position, is generally well-defined. However, the presence of substituents on the aromatic ring can influence the acidity of the C2 protons.

Table 2: Factors Influencing Stereochemical and Regiochemical Outcomes

| Control Type | Influencing Factors | Example Reaction | Expected Outcome |

| Stereochemistry | Ketal group steric hindrance | Nucleophilic addition to C2 | Diastereoselective formation of one diastereomer. |

| Chiral ligands on metal catalyst | Asymmetric hydrogenation of a C2-C3 double bond | Enantioselective formation of one enantiomer. | |

| Regiochemistry | Directing group on aromatic ring | Rh-catalyzed C-H activation | Selective functionalization at the ortho position to the directing group. |

| Electronic effects of substituents | Electrophilic aromatic substitution | Substitution at the position dictated by the directing effect of existing groups. |

Retrosynthetic Analysis and Strategic Applications in Complex Molecule Synthesis

Retrosynthetic Disconnection of the 1,2-Ethanediol (B42446) Ketal Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. A key principle in this process is the disconnection of protecting groups, which serve to mask reactive functional groups during a synthetic sequence. The 1,2-ethanediol ketal (also known as an ethylene (B1197577) acetal) is a common protecting group for aldehydes and ketones.

The primary retrosynthetic disconnection for the 1,2-ethanediol ketal moiety involves breaking the two C-O single bonds of the acetal (B89532) ring. This transformation, which corresponds to a hydrolysis reaction in the forward synthetic direction, reveals the original carbonyl group (an aldehyde in this case) and the diol used for its protection (ethylene glycol). This disconnection is a type of Functional Group Interconversion (FGI), as the ketal is recognized as a protected form of the more reactive aldehyde.

This strategic disconnection is crucial because it allows synthetic chemists to perform reactions on other parts of the molecule, such as the indanone ketone, without interference from the highly reactive formyl group. The mild and often selective conditions required for ketal hydrolysis (typically acidic aqueous conditions) ensure that this deprotection step can be performed late in a synthetic sequence without disturbing other sensitive functionalities.

Retrosynthetic Approaches to the Functionalized Indanone Core

The construction of the indanone skeleton is a cornerstone of many synthetic endeavors. iyte.edu.tr A variety of robust and versatile methods have been developed for its synthesis, many of which can be adapted to produce the 5-formyl-indan-1-one precursor. beilstein-journals.orgorganic-chemistry.org Retrosynthetically, the indanone core can be disconnected in several ways, primarily revolving around the formation of the five-membered ring.

The most common and historically significant approach is the intramolecular Friedel-Crafts acylation . This involves disconnecting the bond between the carbonyl carbon and the aromatic ring. This leads back to a 3-arylpropionic acid derivative. For the target molecule, the precursor would be a 3-(3-formylphenyl)propionic acid or a protected equivalent. In the forward synthesis, this precursor is treated with a strong acid or converted to its acyl chloride, which then cyclizes to form the indanone ring. beilstein-journals.orgresearchgate.netnih.gov

Modern transition-metal-catalyzed reactions offer alternative and often milder routes. organic-chemistry.org For instance, a palladium-catalyzed carbonylative cyclization can be envisioned, starting from a suitably substituted aryl iodide and an alkyne. organic-chemistry.org Another powerful strategy is the Nazarov cyclization , which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor. beilstein-journals.orgorganic-chemistry.org

The table below summarizes some of the key synthetic strategies for constructing the indanone core.

| Synthetic Method | Precursor Type | Key Reagents/Catalysts | Reference |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acid/Chloride | PPA, H₂SO₄, AlCl₃ | beilstein-journals.orgresearchgate.net |

| Nazarov Cyclization | Divinyl Ketone | Lewis or Brønsted Acids | beilstein-journals.orgorganic-chemistry.org |

| Palladium-Catalyzed Annulation | o-Halobenzaldehyde & Olefin | Pd(OAc)₂, dppp, Et₃N | liv.ac.uk |

| Rhodium-Catalyzed Cycloaddition | α-Carbonyl Sulfoxonium Ylide & Alkene | Rh(III) catalyst | organic-chemistry.org |

| Antimony-Catalyzed Cyclization | Phenylalkyne & Aldehyde | SbF₅, EtOH | organic-chemistry.orgorganic-chemistry.org |

These varied approaches provide a flexible toolkit for chemists to access the 5-formyl-indan-1-one core, allowing for the incorporation of diverse substitution patterns on both the aromatic and cyclopentanone (B42830) rings.

5-Formyl-indan-1-one 1,2-ethanediol ketal as a Key Synthon

A synthon is a conceptual fragment in retrosynthesis that represents a potential starting material. This compound is an exemplary bifunctional synthon, offering two distinct points for chemical elaboration. The strategic placement of a ketone and a protected aldehyde allows for sequential and regioselective transformations, making it a powerful tool in multistep synthesis. rsc.org

Utilization in the Construction of Complex Molecular Architectures

The dual reactivity of this building block is ideal for constructing complex polycyclic and spirocyclic frameworks, which are common motifs in natural products. nih.gov The indanone ketone can undergo a wide range of reactions, including aldol (B89426) condensations, Michael additions, and Grignard reactions, to build out new ring systems. For example, the ketone could be used as an anchor point for annulation strategies to form fused heterocyclic or carbocyclic rings. nih.gov

Following these transformations, the protected formyl group at the 5-position can be unmasked. The resulting aldehyde is a versatile handle for further modifications, such as Wittig reactions, reductive aminations, or oxidations to a carboxylic acid. This stepwise approach, enabled by the orthogonal nature of the two carbonyl groups, allows for the controlled and predictable assembly of intricate molecular designs that would be difficult to achieve with a more reactive, unprotected dialdehyde (B1249045) or diketone.

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

The indanone scaffold is a well-established pharmacophore found in a range of therapeutic agents. beilstein-journals.orgnih.govliv.ac.uk Its rigid structure provides a reliable template for positioning functional groups to interact with biological targets. The ability to functionalize the indanone at two separate positions, as offered by this compound, is highly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies.

For example, the ketone could be converted into a key pharmacophoric element, while the formyl group could be used to attach different substituents to modulate properties like solubility, metabolic stability, or target binding affinity. This modularity is crucial in the development of new drugs and agrochemicals, where fine-tuning of molecular properties is essential for efficacy and safety.

| Compound Class/Name | Biological Activity/Use | Core Structure | Reference |

| Donepezil | Alzheimer's Disease Treatment | Indanone | nih.govliv.ac.uk |

| Indinavir | HIV Protease Inhibitor | Indane | liv.ac.uk |

| Indatraline | Antidepressant | Indane | liv.ac.uk |

| Pterosin Family | Cytotoxic, Antibacterial | Indanone | liv.ac.uk |

| Isoxazole-fused Indanones | Anti-inflammatory | Indanone | nih.gov |

Contribution to the Development of Novel Synthetic Methodologies

Bifunctional building blocks like this compound are instrumental in the development of new synthetic methods, particularly in the realm of domino, tandem, and multicomponent reactions. These reactions aim to build molecular complexity rapidly by forming multiple bonds in a single operation.

The presence of two distinct reactive sites allows this synthon to participate in sequential reaction cascades. A synthetic strategy could be designed where an initial reaction at the ketone triggers a subsequent cyclization or rearrangement involving the latent aldehyde group (after deprotection). The development of such complexity-building reactions is a major focus of modern organic synthesis, and versatile intermediates that can engage in these transformations are of high value.

Applications in Total Synthesis of Natural Products and Analogs

The total synthesis of natural products is the ultimate proving ground for new synthetic strategies and building blocks. researchgate.net While specific applications of this compound in completed total syntheses are not yet widely documented, its structure makes it an ideal intermediate for targeting natural products containing the functionalized indanone core. beilstein-journals.orgnih.gov

Future Research Directions and Synthetic Prospects

Development of Greener Synthetic Pathways for 5-Formyl-indan-1-one 1,2-ethanediol (B42446) ketal

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govijsdr.org Future research on the synthesis of 5-Formyl-indan-1-one 1,2-ethanediol ketal will likely prioritize the development of more sustainable and environmentally benign pathways.

Current synthetic routes to indanones often rely on traditional methods like Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. d-nb.infopreprints.org A key research direction will be the adoption of greener alternatives. For instance, the Nazarov cyclization, a powerful method for synthesizing cyclopentenones, can be adapted for indanones using more sustainable solvents. One promising green solvent is 4-methyltetrahydropyran (4-MeTHP), which offers a safer alternative to hazardous solvents often used in these reactions. scilit.compreprints.org Another approach involves catalyst-free methods, such as the reaction of N-alkyl-1-methylthio-2-nitroethenamine with ninhydrin (B49086) hydrate (B1144303) in ethanol, which provides a one-step route to indanone-fused pyrrolones with high yields and simple operation. researchgate.net Metal-free approaches, such as the L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes, also present an environmentally benign pathway to the indanone scaffold. rsc.org

The following table summarizes potential greener strategies for the synthesis of the 5-formyl-indan-1-one precursor and its subsequent ketalization.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Key Advantages |

| Indanone Formation | Friedel-Crafts acylation with strong Lewis acids | L-proline catalyzed intramolecular hydroacylation rsc.org | Metal-free, environmentally benign catalyst |

| Nazarov cyclization in hazardous solvents | Nazarov cyclization in 4-MeTHP scilit.compreprints.org | Use of a safer, greener solvent | |

| Ketalization | Acid catalysis in toluene (B28343) with Dean-Stark trap organic-chemistry.org | Heterogeneous catalysis (e.g., Al-SBA-15) under solvent-free conditions researchgate.net | Catalyst is reusable, minimizes solvent waste |

| Mechanochemical allylation using potassium allyltrifluoroborate and water nih.gov | Reduces or eliminates the need for solvents |

Exploration of Novel Catalytic Systems for Enhanced Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be pivotal in enhancing the efficiency and selectivity of transformations involving this compound. Research in this area can be broadly divided into catalysts for the synthesis of the indanone core and catalysts for the selective functionalization of the molecule.

For the synthesis of the indanone ring system, a wide array of transition-metal catalysts have been employed, including those based on palladium, rhodium, nickel, and copper. beilstein-journals.orgbohrium.com For example, rhodium(III)-catalyzed C-H activation and carbocyclization of 2-alkynyl aryl ketones provides a chemo- and regioselective route to 1-indanones. nih.gov Similarly, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is an effective method. organic-chemistry.org Future work could explore the use of earth-abundant and less toxic metals like iron or manganese as catalysts for these transformations. The development of bifunctional catalysts, which can promote multiple reaction steps in a single pot, would also be a significant advancement.

Protecting groups play a crucial role in ensuring that specific reactions occur without undesired side reactions, which is vital in catalytic processes where unprotected functional groups could lead to catalyst deactivation or the formation of unwanted by-products. catalysis.blog For the ketalization step, research into novel catalysts that can operate under milder, neutral conditions would be beneficial, especially to improve compatibility with sensitive functional groups. Cobaloxime complexes, for instance, have been shown to be highly efficient for acetalization and ketalization under solvent-free conditions. mdpi.com The use of heterogeneous catalysts not only aligns with green chemistry principles but can also offer unique selectivity.

The following table provides a comparison of various catalytic systems that could be explored for the synthesis of substituted indanones.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Rhodium(III) | Intramolecular carbocyclization | 2-Alkynyl aryl ketones | High chemo-, regio-, and stereoselectivity | nih.gov |

| Copper(I) | Intramolecular carbocyclization | 2-Alkynyl aryl ketones | Complementary regioselectivity to Rh(III) catalysis | nih.gov |

| Dinuclear Zinc | Michael/transesterification | α-Hydroxy indanones and ortho-ester chalcones | Excellent stereoselectivity (up to >99% ee) | rsc.org |

| Niobium(V) chloride | Friedel-Crafts reaction | Aromatic substrates and 3,3-dimethylacrylic acid | One-step synthesis of various 1-indanone (B140024) derivatives | nih.gov |

| L-proline | Intramolecular hydroacylation | 2-Vinylbenzaldehydes | Metal-free and environmentally benign | rsc.org |

Advancement in Chemo-, Regio-, and Stereoselective Transformations

A molecule with multiple functional groups like this compound presents both challenges and opportunities for selective chemical transformations. Future research will undoubtedly focus on developing highly selective methods to modify this scaffold.

Chemoselectivity is paramount when dealing with the aldehyde and the protected ketone. While the ketal protects the 1-one position, the formyl group at the 5-position is available for a variety of transformations, such as oxidation, reduction, or olefination. The development of catalytic systems that can effect these transformations without disturbing the ketal or the aromatic ring is a key research goal. For instance, selective oxidation of the aldehyde to a carboxylic acid could be achieved using green oxidants and catalysts that operate under neutral pH to prevent ketal hydrolysis.

Regioselectivity is crucial when considering further functionalization of the aromatic ring. The existing formyl group (or a derivative) will direct electrophilic aromatic substitution. However, transition-metal-catalyzed C-H activation offers a powerful alternative for introducing substituents at positions that are not easily accessible through classical methods. Research into directing groups that can be temporarily installed to guide C-H functionalization to a specific position on the indanone core would greatly expand the synthetic utility of this scaffold. The regioselectivity of indanone synthesis itself can be controlled, for example, by the degree of hydrolysis of polyphosphoric acid (PPA), which can switch the position of substituents on the aromatic ring. d-nb.inforug.nl

Stereoselectivity is a critical consideration for the synthesis of chiral indanone derivatives, which are often of interest for pharmaceutical applications. The synthesis of enantiomerically pure indanones can be achieved through various asymmetric catalytic methods. For example, dinuclear zinc catalysts have been used for the enantioselective Michael/transesterification tandem reaction to produce spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities. rsc.org Rhodium-catalyzed asymmetric intramolecular 1,4-addition is another effective method for generating chiral 3-aryl-1-indanones. organic-chemistry.org Future research could focus on developing catalytic systems for the asymmetric synthesis of the 5-formyl-indan-1-one precursor, creating a chiral center at the C2 or C3 position.

The table below highlights examples of stereoselective transformations relevant to the indanone framework.

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Michael/transesterification | Dinuclear zinc catalyst | Spiro[indanone-2,3′-isochromane-1-one]s | up to >20:1 dr, >99% ee | rsc.org |

| Asymmetric reduction | CuH-catalyst or Corey-Bakshi-Shibata (CBS) reduction | Enantioenriched indanes with quaternary stereocenters | Good to excellent enantioselectivity | acs.org |

| Intramolecular 1,4-addition | Rhodium/MonoPhos | Chiral 3-aryl-1-indanones | High yields and excellent enantioselectivities | organic-chemistry.org |

| Nazarov cyclization/electrophilic fluorination | Cu(II) triflate/NFSI | Fluorine-containing 1-indanones | Stereoselective | nih.gov |

Integration into Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater efficiency. researchgate.netvapourtec.com These technologies are particularly well-suited for the multi-step synthesis of complex molecules like this compound.

A future research direction would be to design a fully automated, multi-step flow synthesis of the target molecule. uc.pt This could involve a sequence of interconnected reactors, each optimized for a specific transformation. For example, the first reactor could be dedicated to the synthesis of the indanone core, followed by an in-line purification or separation step. The purified intermediate would then be passed to a second reactor for the selective ketalization of the ketone. Subsequent reactors could be used for further functionalization of the formyl group or the aromatic ring.

Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and rapid mixing, leading to higher yields and purities. researchgate.net Furthermore, the integration of in-line analytical techniques, such as IR or NMR spectroscopy, can enable real-time reaction monitoring and optimization. mdma.ch

The development of such an automated flow system would not only streamline the synthesis of this compound but also facilitate the rapid generation of a library of derivatives for biological screening or materials science applications. The ability to systematically vary reaction parameters such as temperature, residence time, and reagent concentration in an automated fashion would accelerate the discovery of optimal reaction conditions. vapourtec.com The ultimate goal would be to create a "synthesis-on-demand" platform where the desired indanone derivative can be produced quickly and efficiently with minimal human intervention.

Q & A

How can researchers design experiments to optimize the synthesis of 5-formyl-indan-1-one 1,2-ethanediol ketal while minimizing side reactions?

Methodological Answer:

Synthetic optimization requires a combination of kinetic and thermodynamic controls. For ketalization reactions, factors such as catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent polarity, and water removal (via molecular sieves or azeotropic distillation) should be systematically tested. Reaction progress should be monitored using HPLC or GC-MS to quantify intermediates and byproducts (e.g., unreacted aldehyde or diol). For example, varying stoichiometric ratios of 1,2-ethanediol to 5-formyl-indan-1-one in anhydrous conditions can reveal optimal conversion rates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization should be validated by melting point analysis and NMR (¹H/¹³C) to confirm ketal formation .

What advanced spectroscopic techniques are critical for resolving ambiguities in the structural characterization of this ketal?

Methodological Answer:

Ambiguities in stereochemistry or regioselectivity can arise due to overlapping signals in standard NMR spectra. Advanced methods include:

- 2D NMR (COSY, HSQC, HMBC): To map proton-proton correlations and confirm connectivity between the ketal oxygen and the indanone backbone.

- NOESY/ROESY: To determine spatial proximity of protons, particularly if conformational isomers exist.

- X-ray Crystallography: For definitive structural assignment, though this requires high-quality single crystals (grown via slow evaporation in solvents like DCM/hexane).

Comparative IR analysis (C=O stretch of the parent aldehyde vs. ketal C-O-C bands) and high-resolution mass spectrometry (HRMS) further validate purity and molecular formula .

How should researchers address contradictions in reported reactivity data for 5-formyl-indan-1-one derivatives under acidic vs. basic conditions?

Methodological Answer:

Contradictions often stem from solvent effects or competing reaction pathways. A systematic approach involves:

- pH-Dependent Stability Studies: Monitor degradation kinetics of the ketal in buffered solutions (pH 1–14) using UV-Vis spectroscopy or LC-MS.

- Computational Modeling (DFT): Calculate activation energies for hydrolysis pathways to predict dominant mechanisms (e.g., acid-catalyzed hemiketal formation vs. base-induced elimination).

- Controlled Replicates: Repeat literature protocols with strict attention to moisture levels (Karl Fischer titration) and temperature control. Discrepancies may arise from trace impurities (e.g., residual acid in "neutral" conditions) .

What experimental strategies can distinguish between electronic and steric effects influencing the ketal’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Mapping: Compare reaction rates of 5-formyl-indan-1-one ketal with bulkier diol-derived ketals (e.g., 1,3-propanediol) in Pd-catalyzed couplings. Use Hammett plots to correlate electronic effects (σ values of substituents) with reaction yields.

- Kinetic Isotope Effects (KIE): Deuterium labeling at the formyl position can isolate electronic contributions to transition states.

- Single-Crystal Analysis: Quantify bond angles and torsional strain in the ketal moiety to model steric hindrance .

How can researchers assess the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Adsorption Studies: Use silica or activated carbon as model indoor surfaces (simulating lab benches) to measure adsorption/desorption rates via TGA or QCM-D.

- Oxidative Degradation: Expose the compound to UV/O₃ or Fenton reagents, analyzing breakdown products via GC-MS. Compare with toxicity databases (e.g., Bretherick’s) to identify hazardous intermediates .

What computational tools are recommended for predicting the ketal’s behavior in multi-step synthetic pathways?

Methodological Answer:

- Retrosynthetic Software (e.g., Chematica): Map feasible routes using known ketal protecting group strategies.

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF, THF).

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.